(2,4-dichlorophenyl)(1-((4-ethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone (2,4-dichlorophenyl)(1-((4-ethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone
Brand Name: Vulcanchem
CAS No.: 680604-17-5
VCID: VC5523057
InChI: InChI=1S/C27H27Cl2NO4/c1-4-17-5-8-20(9-6-17)34-16-24-22-15-26(33-3)25(32-2)13-18(22)11-12-30(24)27(31)21-10-7-19(28)14-23(21)29/h5-10,13-15,24H,4,11-12,16H2,1-3H3
SMILES: CCC1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C4=C(C=C(C=C4)Cl)Cl)OC)OC
Molecular Formula: C27H27Cl2NO4
Molecular Weight: 500.42

(2,4-dichlorophenyl)(1-((4-ethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone

CAS No.: 680604-17-5

Cat. No.: VC5523057

Molecular Formula: C27H27Cl2NO4

Molecular Weight: 500.42

* For research use only. Not for human or veterinary use.

(2,4-dichlorophenyl)(1-((4-ethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone - 680604-17-5

Specification

CAS No. 680604-17-5
Molecular Formula C27H27Cl2NO4
Molecular Weight 500.42
IUPAC Name (2,4-dichlorophenyl)-[1-[(4-ethylphenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]methanone
Standard InChI InChI=1S/C27H27Cl2NO4/c1-4-17-5-8-20(9-6-17)34-16-24-22-15-26(33-3)25(32-2)13-18(22)11-12-30(24)27(31)21-10-7-19(28)14-23(21)29/h5-10,13-15,24H,4,11-12,16H2,1-3H3
Standard InChI Key PFPNUKALNFFJGR-UHFFFAOYSA-N
SMILES CCC1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C4=C(C=C(C=C4)Cl)Cl)OC)OC

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The compound’s molecular formula is C₂₇H₂₇Cl₂NO₄, with a molecular weight of 500.42 g/mol . Its IUPAC name, (2,4-dichlorophenyl)-[1-[(4-ethylphenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]methanone, reflects its intricate structure (Fig. 1). Key features include:

  • A 2,4-dichlorophenyl group at the methanone position.

  • A 1-((4-ethylphenoxy)methyl) substituent on the dihydroisoquinoline ring.

  • 6,7-Dimethoxy groups enhancing electron density on the isoquinoline scaffold .

Table 1: Key Identifiers

PropertyValueSource
CAS Registry Number680604-17-5
PubChem CID4602682
SMILESCCC1=CC=C(C=C1)OCC2C3=CC(=C...
InChIKeyPFPNUKALNFFJGR-UHFFFAOYSA-N

Stereochemical Considerations

The compound’s 3D conformation, accessible via PubChem’s interactive model , reveals a planar isoquinoline core with axial chirality at the C1 position due to the ethoxyphenoxy methyl group. This stereogenic center may influence receptor binding in biological systems, though experimental data are lacking .

Synthesis and Preparation

Proposed Synthetic Pathway

While explicit synthetic details are unavailable, a plausible route involves:

  • Isoquinoline Ring Formation: Pomeranz-Fritsch reaction using benzaldehyde derivatives and aminoacetaldehyde diethyl acetate.

  • Methoxy Group Installation: Nucleophilic substitution with methyl iodide under basic conditions.

  • Ethoxyphenoxy Methyl Attachment: Mitsunobu reaction coupling 4-ethylphenol with the isoquinoline’s hydroxyl group .

  • Dichlorophenyl Methanone Incorporation: Friedel-Crafts acylation using 2,4-dichlorobenzoyl chloride .

Purification and Characterization

Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) would yield pure product. Characterization likely employs:

  • NMR: ¹H and ¹³C spectra confirming substituent positions.

  • HRMS: Validating molecular weight (observed m/z: 500.42) .

Physicochemical Properties

Table 2: Physicochemical Data

PropertyValue/StatusSource
Melting PointNot reported
SolubilityInsoluble in water; soluble in DMSO
logP (Predicted)4.8 (ChemAxon)
StabilityStable at RT under inert gas

The logP value suggests moderate lipophilicity, aligning with its potential blood-brain barrier permeability . The dimethoxy groups enhance solubility in polar aprotic solvents, while the dichlorophenyl moiety contributes to hydrophobic interactions.

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